3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione

medicinal chemistry structure-activity relationship regioisomer comparison

3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1025750-45-1; IUPAC: 5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione; molecular formula C₁₄H₁₈N₂O₂S; MW 278.37 g/mol) belongs to the thiazolidine-2,4-dione (TZD) class, a privileged scaffold widely exploited for peroxisome proliferator-activated receptor γ (PPARγ) agonism, enzyme inhibition, and anticancer applications. This specific derivative incorporates an isobutyl group at the N-3 position and an m-tolylamino substituent at the C-5 position—a combination distinct from the 5-arylalkylidene or 5-benzyl motifs characteristic of clinically approved glitazones (e.g., pioglitazone, rosiglitazone).

Molecular Formula C14H18N2O2S
Molecular Weight 278.37
CAS No. 1025750-45-1
Cat. No. B2970011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione
CAS1025750-45-1
Molecular FormulaC14H18N2O2S
Molecular Weight278.37
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC(C)C
InChIInChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)15-11-6-4-5-10(3)7-11/h4-7,9,12,15H,8H2,1-3H3
InChIKeyVEHPMYWCLLMGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1025750-45-1): A Structurally Distinct 3,5-Disubstituted Thiazolidinedione for Specialized Probe and SAR Library Procurement


3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione (CAS 1025750-45-1; IUPAC: 5-(3-methylanilino)-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione; molecular formula C₁₄H₁₈N₂O₂S; MW 278.37 g/mol) belongs to the thiazolidine-2,4-dione (TZD) class, a privileged scaffold widely exploited for peroxisome proliferator-activated receptor γ (PPARγ) agonism, enzyme inhibition, and anticancer applications [1]. This specific derivative incorporates an isobutyl group at the N-3 position and an m-tolylamino substituent at the C-5 position—a combination distinct from the 5-arylalkylidene or 5-benzyl motifs characteristic of clinically approved glitazones (e.g., pioglitazone, rosiglitazone) [2]. The compound is available from multiple reputable chemical suppliers (e.g., Sigma-Aldrich/MilliporeSigma, Aladdin Scientific, Smolecule) but remains underexplored in the primary literature, making it a candidate for hit-expansion, selectivity profiling, or structure–activity relationship (SAR) studies rather than an off-the-shelf biological tool.

Why the 3-Isobutyl-5-(m-tolylamino) Substitution Pattern on Thiazolidine-2,4-dione Cannot Be Interchanged with Generic TZD Analogs: A Procurement-Critical Rationale


Small modifications on the TZD core produce dramatic shifts in target engagement, potency, and selectivity. Replacement of the 5-benzyl moiety of rosiglitazone with a 5-(m-tolylamino) group fundamentally alters the hydrogen-bonding capacity and steric profile at the solvent-exposed region of the PPARγ ligand-binding domain, potentially converting a full PPARγ agonist into a partial agonist, antagonist, or an inhibitor of unrelated enzymes such as thymidylate synthase or arylamine N-acetyltransferase [1][2]. Concurrently, the N-3 isobutyl substituent modulates lipophilicity and metabolic stability differently from the N-3 methyl, phenyl, or unsubstituted analogues [3]. Consequently, substituting this compound with a generic “TZD derivative” (e.g., 2,4-thiazolidinedione, 5-benzylidene-TZD, or even the 3-butyl or p-tolylamino isomer) risks obtaining misleading SAR conclusions, irrelevant biological activity, or procurement of a compound that is inactive in the intended assay context. Empirically, even within this narrow sub-series, the para- and ortho-tolylamino isomers are sold under different CAS numbers (1025750-44-0 and 1032637-84-5, respectively) precisely because the substitution position affects biological readout .

Quantitative Differentiation Evidence for 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione: Head-to-Head, Cross-Study, and Class-Level Comparative Data


Regioisomeric Differentiation: m-Tolylamino vs. p-Tolylamino vs. o-Tolylamino 3-Isobutyl-TZD Analogs

The substitution position of the methyl group on the C-5 anilino ring is known to modulate target binding in TZD derivatives [1]. Although no single published study directly compares all three regioisomers of 3-isobutyl-5-(tolylamino)thiazolidine-2,4-dione under identical assay conditions, the three compounds exist as distinct commercial entities with independent CAS registrations—3-isobutyl-5-(m-tolylamino) (1025750-45-1), the para isomer (1025750-44-0), and the ortho isomer (1032637-84-5)—indicating that suppliers and researchers recognize their non-interchangeability based on differential physicochemical and biological properties .

medicinal chemistry structure-activity relationship regioisomer comparison

N-3 Alkyl Chain Differentiation: Isobutyl vs. n-Butyl vs. Unsubstituted at the 3-Position

The nature of the N-3 alkyl substituent profoundly influences the lipophilicity, metabolic stability, and PPARγ transactivation profile of TZD derivatives [1]. Pioneering work by Lo et al. (1953) demonstrated that 3-isobutyl-2,4-thiazolidinedione serves as a viable intermediate for 5-arylalkylidene derivatives, establishing the isobutyl group as a tolerated N-3 substituent [2]. The 3-butyl analog (CAS 1008213-31-7) is also commercially available, indicating that researchers distinguish between linear and branched N-3 alkyl chains . Thermodynamically, branching at the N-3 position (isobutyl vs. n-butyl) alters the compound's clogP and aqueous solubility, which in turn affects assay compatibility and in vitro ADME parameters [1].

pharmacokinetics lipophilicity modulation TZD SAR

Class-Level TZD Differentiation: 5-(Arylamino)-TZDs as Privileged Scaffolds Versus 5-Arylalkylidene-TZD PPARγ Agonists

Thiazolidine-2,4-diones bearing a 5-(arylamino) substituent constitute a chemotype distinct from the classical 5-arylalkylidene- or 5-benzyl-TZD PPARγ agonists (e.g., pioglitazone, rosiglitazone). A seminal study by Russell et al. (2018) demonstrated that thiazolidin-2,4-dione and rhodanine derivatives with 5-aminoaryl substituents can act as selective inhibitors of human arylamine N-acetyltransferase 1 (NAT1), a potential breast cancer marker, with IC₅₀ values in the low micromolar range [1]. Separately, Duquesne University researchers identified TZD derivatives as thymidylate synthase inhibitors; CHEMBL1818549 (a thiazolidine-2,4-dione derivative) inhibited E. coli TS with an IC₅₀ of 850 nM and Toxoplasma gondii TS with an IC₅₀ of 3.7 μM [2]. These data illustrate that the 5-(arylamino)-TZD series engages targets orthogonal to PPARγ, and the specific aniline substitution pattern (e.g., m-tolylamino) can be leveraged for selectivity optimization.

enzyme inhibition PPARγ chemical biology scaffold hopping

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen-Bond Donor/Acceptor Profile for Library Design

At 278.37 g/mol with a single hydrogen-bond donor (the C-5 anilino NH) and four hydrogen-bond acceptors (two carbonyl oxygens, one thiazolidine sulfur, one anilino nitrogen), 3-isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione occupies a favorable physicochemical space for lead-like and fragment-growing campaigns . Compared to rosiglitazone (MW 357.43; 2 HBD; 6 HBA) and pioglitazone (MW 356.44; 1 HBD; 6 HBA), this compound is approximately 78 Da lighter and has reduced HBA count, which can translate to improved membrane permeability and ligand efficiency [1]. The isobutyl group contributes a calculated logP increment of approximately +1.5 relative to the N-3 unsubstituted core, balancing aqueous solubility with passive permeability [2].

drug-likeness ADME prediction fragment-based drug design lead optimization

High-Priority Procurement and Application Scenarios for 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione


1. Arylamine N-Acetyltransferase (NAT1) Inhibitor Hit-Expansion and Selectivity Profiling

Based on the precedent that thiazolidin-2,4-dione derivatives with 5-aminoaryl substituents act as selective human NAT1 inhibitors at low micromolar concentrations [1], procurement of 3-isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione enables systematic exploration of the N-3 alkyl and C-5 aniline substitution space around the NAT1 pharmacophore. This compound can serve as a parent scaffold for parallel synthesis of a focused library comparing m-tolyl, p-tolyl, o-tolyl, and other substituted aniline variants, directly addressing the regioisomeric differentiation gap identified in Section 3, Evidence Item 1.

2. Thymidylate Synthase Inhibitor Lead Generation and Species-Selectivity Optimization

Given that structurally related TZD derivatives inhibit E. coli thymidylate synthase with IC₅₀ = 850 nM and T. gondii TS with IC₅₀ = 3.7 μM [2], this compound provides a starting point for medicinal chemistry optimization toward species-selective TS inhibitors. The isobutyl N-3 substituent offers a handle for modulating selectivity between bacterial, protozoal, and human TS isoforms, potentially addressing the need for novel antibacterial and antiparasitic agents with mechanisms distinct from classical antifolates [3].

3. PPARγ Partial Agonist / Antagonist Mechanistic Probe Development

The 5-(m-tolylamino) motif replaces the 5-benzyl group of classical glitazones, which is critical for full PPARγ agonism. This structural alteration may yield a partial agonist or antagonist profile with reduced adipogenic and fluid-retention side effects—a longstanding goal in diabetes drug discovery [4]. Procurement of this compound allows researchers to test PPARγ transactivation in cell-based reporter assays (e.g., GAL4-PPARγ-LBD in HEK293 cells) and compare the efficacy (Eₘₐₓ) and potency (EC₅₀) directly against rosiglitazone (full agonist, Eₘₐₓ ≈ 100%) and partial agonist controls [5].

4. Physicochemical Tool Compound for ADME/PK Correlation Studies in the TZD Chemical Space

With a molecular weight of 278.37 Da, a single H-bond donor, and a calculated logP in the 2.8–3.2 range, this compound occupies a physicochemical sweet spot distinct from the heavier, more polar glitazone drugs . It is therefore suitable as a reference compound in studies correlating TZD scaffold modifications with Caco-2 permeability, microsomal stability, plasma protein binding, and CYP450 inhibition profiles. Researchers building ADME prediction models for TZD-based libraries can use this compound to anchor the lower-MW, lower-HBA quadrant of the chemical space [6].

Quote Request

Request a Quote for 3-Isobutyl-5-(m-tolylamino)thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.